N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide
Overview
Description
N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide, also known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Anticancer Evaluation : A study by Ravichandiran et al. (2019) explored the synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives, which are used to synthesize several pharmaceutically active agents. The research demonstrated that these compounds showed potent cytotoxic activity against various human cancer cell lines while maintaining low toxicity in normal human kidney cells.
Chemical Structure and Properties : The work of Lindeman et al. (1995) provided insights into the chemical structure and properties of related naphthalene and benzamide derivatives, contributing to the understanding of the molecular interactions and steric effects in these compounds.
Novel Heterocycles Synthesis : Research by Wright (2001) focused on the synthesis of novel sulfur and selenium heterocycles using benzamides, demonstrating the versatility of these compounds in creating new molecular structures.
Pharmacological Applications : A study by Girimanchanaika et al. (2021) investigated analogs of a small molecule named NPB, which included N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide derivatives. These compounds showed inhibition of cancer cell viability and decreased phosphorylation of specific proteins in human carcinoma cells.
Antibacterial Activities : Shroff et al. (2022) Shroff et al. (2022) researched the antibacterial properties of 1,4-disubstituted piperazines, highlighting the potential of these compounds in developing new antibacterial agents.
Fluorescent Logic Gates : A study by Gauci and Magri (2022) introduced compounds including 4-piperazino-N-aryl-1,8-naphthalimide as fluorescent logic gates, suggesting applications in probing cellular membranes and protein interfaces.
properties
IUPAC Name |
N-[1,4-dioxo-3-(4-phenylpiperazin-1-yl)naphthalen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c31-25-21-13-7-8-14-22(21)26(32)24(23(25)28-27(33)19-9-3-1-4-10-19)30-17-15-29(16-18-30)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBWCZNRGRIOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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